1-Boc-4-methylpiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNEDPOUYRYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632519 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-63-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An Overview of Piperidine Derivatives As Foundational Architectures in Organic Synthesis and Medicinal Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the fields of organic synthesis and medicinal chemistry. nih.govresearchgate.net This structural motif is present in a multitude of natural products, alkaloids, and synthetic pharmaceuticals, underscoring its profound biological relevance. nih.govnih.gov The prevalence of the piperidine core in drug design can be attributed to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. researchgate.net Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors. researchgate.net
Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a remarkable breadth of therapeutic applications. nih.govnih.gov These include agents targeting the central nervous system (CNS), as well as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic drugs. researchgate.netresearchgate.net The synthetic versatility of the piperidine nucleus allows chemists to readily modify its structure, fine-tuning its properties to optimize efficacy and safety. The development of novel and efficient methods for the synthesis of substituted piperidines remains an active and important area of modern organic chemistry. nih.gov
The Significance of 1 Boc 4 Methylpiperidine 4 Carboxylic Acid As a Versatile Synthetic Intermediate
1-Boc-4-methylpiperidine-4-carboxylic acid is a prime example of a well-designed synthetic building block that facilitates the construction of complex molecular architectures. Its significance lies in the strategic combination of a piperidine (B6355638) scaffold with two key functional groups: a carboxylic acid and a Boc-protected amine. This arrangement provides chemists with a high degree of control over subsequent chemical transformations.
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. nbinno.com This protection is crucial as it masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions while transformations are carried out on the carboxylic acid moiety. nbinno.com The carboxylic acid group, in turn, offers a reactive handle for a variety of coupling reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry.
The true versatility of this intermediate is realized through the principle of orthogonal protection. The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA). nbinno.com This deprotection unmasks the piperidine nitrogen, making it available for further functionalization, such as alkylation or acylation. This stepwise, controlled manipulation of the molecule's functional groups is fundamental to the efficient and selective synthesis of complex target molecules. nbinno.com For instance, researchers have utilized N-Boc protected piperidine acids as foundational building blocks in the regioselective synthesis of novel heterocyclic amino acids, which are of great interest in modern drug discovery. mdpi.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 189321-63-9 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | 354.3±35.0 °C (Predicted) |
| Density | 1.129±0.06 g/cm3 (Predicted) |
| Acidity Coefficient (pKa) | 4.69±0.20 (Predicted) |
This data is compiled from various chemical suppliers and databases. echemi.combiosynce.com
The Historical Context and Evolution of Research on Boc Protected Piperidine Carboxylic Acids
Role as a Key Building Block in Bioactive Molecule and Drug Candidate Synthesis
This compound is a highly valued intermediate in the synthesis of complex bioactive molecules and drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions at other sites of the molecule, and can be readily removed under acidic conditions to allow for further derivatization. This feature is fundamental to its utility in multi-step synthetic pathways.
While direct examples of the use of this compound are often found within proprietary drug discovery programs, the closely related analog, 1-Boc-4-aminopiperidine-4-carboxylic acid, serves as an excellent surrogate to illustrate its application. This amino-substituted version is a documented reactant in the synthesis of a range of biologically active compounds, including:
SIRT2 Inhibitors: Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are implicated in a variety of cellular processes, including gene silencing, DNA repair, and metabolism. Inhibitors of SIRT2 are being investigated for their potential in treating cancer and neurodegenerative diseases.
Melanin-concentrating hormone receptor 1 (MCH R1) antagonists: MCH R1 is a G protein-coupled receptor (GPCR) that plays a role in the regulation of energy homeostasis and mood. Antagonists of this receptor are being explored as potential treatments for obesity and anxiety.
Bradykinin (B550075) hB2 receptor antagonists: The bradykinin B2 receptor is another GPCR involved in inflammation and pain pathways. Antagonists of this receptor have potential applications as anti-inflammatory and analgesic agents.
Neurokinin-1 (NK1) receptor ligands: The NK1 receptor, also a GPCR, is the primary receptor for the neuropeptide Substance P. Antagonists of the NK1 receptor are used as antiemetics in chemotherapy and are being investigated for other indications, including depression and anxiety.
The synthesis of these diverse therapeutic agents underscores the importance of the 4-substituted-1-Boc-piperidine-4-carboxylic acid scaffold. By analogy, this compound provides a pathway to novel chemical entities where a methyl group at the 4-position is desired for optimizing pharmacological properties.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations focus on understanding the impact of modifications to the piperidine ring, the substituents at the 4-position, and the group attached to the nitrogen.
A notable example of SAR studies on related piperidine structures involves a series of farnesyltransferase (FTase) inhibitors. In this research, it was discovered that all four substituent positions on the piperidine core played a significant role in the inhibition of the enzyme. A key finding was that converting a piperidine-2-one core to the corresponding piperidine resulted in a tenfold increase in potency. This highlights the importance of the saturated piperidine ring in optimizing interactions with the biological target.
Another relevant study focused on the design and synthesis of piperidine and dehydropiperidine carboxylic acid analogs as potent dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonists. These receptors are involved in regulating lipid and glucose metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia. The SAR of these analogs was extensively explored, demonstrating how variations in the substituents on the piperidine ring and the nature of the carboxylic acid group could be fine-tuned to achieve the desired dual agonist activity.
These examples, while not directly employing this compound, establish a clear precedent for the value of the piperidine-4-carboxylic acid scaffold in SAR-driven drug design. The methyl group at the 4-position of the title compound offers a unique steric and electronic profile that can be exploited in the design of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Rational Design of Ligands for Specific Biological Pathways and Molecular Targets
The rational design of ligands for specific biological targets is a key strategy in modern drug discovery. The structural features of this compound make it an ideal starting point for the design of ligands that can modulate the activity of various biological pathways.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a vast array of physiological processes and are the targets of a significant portion of currently marketed drugs. The piperidine scaffold is a common motif in many GPCR ligands. As mentioned previously, derivatives of the closely related 1-Boc-4-aminopiperidine-4-carboxylic acid have been successfully employed in the development of antagonists for several GPCRs, including the melanin-concentrating hormone receptor 1 (MCH R1), the bradykinin hB2 receptor, and the neurokinin-1 (NK1) receptor.
The development of these antagonists demonstrates the utility of the 4-substituted piperidine-4-carboxylic acid core in creating molecules that can bind with high affinity and selectivity to the complex binding pockets of GPCRs. The rigid piperidine ring helps to orient the appended functional groups in a precise manner, allowing for optimal interactions with the receptor. The methyl group in this compound can serve as a key lipophilic contact point within the receptor binding site, potentially enhancing binding affinity and selectivity.
Enzymes are another major class of drug targets, and the development of potent and selective enzyme inhibitors is a central focus of medicinal chemistry. The piperidine core of this compound has been incorporated into a number of successful enzyme inhibitors.
As previously noted, derivatives of 1-Boc-4-aminopiperidine-4-carboxylic acid have been used to synthesize inhibitors of SIRT2. In a different line of research, a novel series of piperidine derivatives were identified as potent inhibitors of farnesyltransferase (FTase), an enzyme that is a target for anticancer drug development. The SAR studies on these compounds revealed that the piperidine ring was a critical component for their inhibitory activity.
Strategies for Enhancing Efficacy, Selectivity, and Pharmacokinetic Profiles Through Structural Modifications
The chemical structure of this compound offers multiple points for modification to enhance the efficacy, selectivity, and pharmacokinetic profiles of its derivatives. The Boc-protecting group on the nitrogen atom can be easily removed to allow for a wide range of substitutions. The carboxylic acid group can be converted into various other functional groups, such as esters, amides, or more complex heterocyclic systems.
Structure-activity relationship (SAR) studies on piperidine derivatives have provided valuable insights into how structural modifications can impact biological activity. For example, in a study of inhibitors for Mycobacterium tuberculosis, modifications were made to three molecular regions of a piperidine scaffold to improve potency and drug disposition properties. nih.gov
Furthermore, the synthesis of chiral 2-substituted piperidine-4-carboxylic acids has been established as a route to access versatile pharmaceutical intermediates. researchgate.net This enantioselective synthesis allows for the creation of stereochemically pure compounds, which can lead to improved efficacy and reduced side effects. The strategically positioned 4-carboxylate allows for further diversification through alkylation, and the ring nitrogen provides a convenient point for either alkylation or acylation in SAR efforts. researchgate.net
Table 3: Strategies for Structural Modification of the this compound Scaffold
| Modification Strategy | Purpose | Potential Outcome |
| N-de-Boc-protection and N-substitution | Introduce diverse functional groups | Modulate potency and selectivity |
| Carboxylic acid derivatization (amides, esters) | Alter physicochemical properties | Improve bioavailability and metabolic stability |
| Introduction of chiral centers | Create stereochemically pure compounds | Enhance efficacy and reduce off-target effects |
| Bioisosteric replacement of the carboxylic acid | Improve pharmacokinetic properties | Increase CNS penetration |
Advanced Research Directions and Future Perspectives for 1 Boc 4 Methylpiperidine 4 Carboxylic Acid
Computational Chemistry and In Silico Methodologies in the Study of 1-Boc-4-methylpiperidine-4-carboxylic acid Derivatives
Computational techniques are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and interactions, thereby saving significant time and resources. For derivatives of this compound, these in silico methods provide profound insights into their potential as therapeutic agents.
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein or receptor. The rigid piperidine (B6355638) scaffold of this compound provides a well-defined three-dimensional structure that is ideal for designing derivatives with specific spatial arrangements of functional groups.
In these studies, derivatives of the parent compound are computationally placed into the binding pocket of a target receptor. Algorithms then calculate the most favorable binding poses and estimate the binding energy, often expressed as a docking score. dovepress.com Lower docking scores typically indicate a more stable and potentially more potent interaction. dovepress.com Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the protein, are identified, guiding further chemical modifications to enhance binding affinity. dovepress.com
For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methyl group provides a hydrophobic contact point. By modifying these groups or introducing new substituents onto the piperidine ring, researchers can systematically explore the chemical space to optimize receptor binding.
Table 1: Hypothetical Docking Scores of this compound Derivatives Against a Target Protein This table is for illustrative purposes to demonstrate the application of molecular docking.
| Derivative Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Parent Compound | -7.5 | Hydrogen bond with Ser-152; Hydrophobic interaction with Leu-88 |
| Carboxylic acid converted to amide | -8.2 | Additional hydrogen bond with Asn-155 |
| Methyl group replaced with ethyl group | -7.9 | Enhanced hydrophobic interaction with Leu-88 pocket |
| Addition of a hydroxyl group on the piperidine ring | -8.5 | New hydrogen bond with Tyr-92 |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the electronic structure and reactivity of molecules. nih.gov These methods can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov
For derivatives of this compound, DFT calculations can:
Predict Reactivity: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate a molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity.
Identify Reactive Sites: The MEP map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting where it is most likely to interact with other reagents.
Confirm Molecular Geometry: These calculations can optimize the molecular structure to its lowest energy conformation, providing accurate bond lengths and angles that can be compared with experimental data. nih.gov
This information is crucial for planning synthetic routes and understanding the potential interactions of the molecule on a sub-atomic level.
Table 2: Predicted Electronic Properties of this compound via Quantum Calculations This table contains theoretical data for illustrative purposes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Indicates overall molecular polarity. |
Integration of this compound in Combinatorial Chemistry and High-Throughput Screening Libraries
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules—a "library"—in a short period. nih.gov These libraries are then subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activity. nih.govbenthamscience.com
This compound is an excellent scaffold for combinatorial libraries due to its two distinct and orthogonally protected functional groups: the Boc-protected amine and the carboxylic acid. This allows for a two-dimensional diversification strategy:
Carboxylic Acid Derivatization: The carboxylic acid can be reacted with a diverse set of amines to form a library of amides, or with alcohols to form esters. During this step, the Boc group protects the piperidine nitrogen from participating in the reaction. nbinno.com
Amine Derivatization: Following the first diversification, the Boc group can be removed under acidic conditions to reveal the secondary amine. nbinno.com This newly exposed amine can then be reacted with another set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to create a second layer of complexity and diversity.
This systematic approach allows for the creation of thousands of unique compounds from a single scaffold, significantly increasing the efficiency of the drug discovery process. nih.gov
Table 3: Example of a Combinatorial Library Design Using the this compound Scaffold
| Scaffold | Step 1: React with R¹-NH₂ (at Carboxylic Acid) | Step 2: Deprotect & React with R²-COOH (at Amine) | Resulting Library Size |
|---|---|---|---|
| This compound | Benzylamine | Acetic Acid | 9 Compounds (3 x 3) |
| Aniline | Benzoic Acid | ||
| Cyclohexylamine | Propionic Acid |
Novel Applications in Materials Science and Biotechnology
The unique structural features of this compound also present opportunities for its use in fields beyond pharmaceuticals, including materials science and biotechnology. nih.gov
The bifunctional nature of this compound makes it a candidate for incorporation as a monomer into polymers. The carboxylic acid group can participate in polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides.
The protected piperidine nitrogen, embedded within the polymer backbone, serves as a latent functional site. After polymerization, the Boc group can be removed to expose the secondary amine. This amine can then be used to:
Cross-link the polymer chains , altering the material's mechanical properties.
Graft side chains with specific functionalities, creating "smart" polymers that respond to stimuli like pH.
Attach bioactive molecules or targeting ligands , creating functionalized materials for biomedical applications like drug delivery systems or biocompatible coatings.
Biocatalysts, such as enzymes, are highly efficient and specific catalysts. There is growing interest in creating synthetic molecules that mimic enzymatic function or in modifying existing enzymes to enhance their properties. The rigid piperidine ring of this compound can serve as a scaffold to hold catalytic groups in a precise three-dimensional arrangement, similar to the active site of an enzyme.
Furthermore, this compound can be used as a linker to attach catalytic molecules to a solid support, such as a resin or even a protein surface. The carboxylic acid can be used to form a stable bond with the support, while the amine (after deprotection) can be used to attach a catalytically active species. This immobilization can improve the stability and reusability of the catalyst, which is a significant advantage in industrial chemical processes.
Emerging Methodologies for Sustainable Synthesis and Efficient Functionalization
The synthesis and functionalization of piperidine scaffolds are central to the development of a wide array of pharmaceuticals. mdpi.com Traditional methods, however, often rely on harsh reagents and multi-step processes. The drive towards green chemistry and more efficient synthetic routes has spurred the development of innovative methodologies that are directly applicable to the synthesis and modification of this compound.
Sustainable Synthesis Approaches:
Recent advancements have highlighted several sustainable strategies for the synthesis of piperidine derivatives. These methods aim to reduce waste, improve atom economy, and utilize more environmentally benign reagents and catalysts.
Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. While specific enzymatic routes to this compound are still under exploration, the principles of biocatalysis, such as the use of engineered enzymes for stereoselective transformations, present a promising avenue for its sustainable production.
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of piperidines can significantly reduce reaction times and solvent usage, contributing to a more sustainable manufacturing process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. This technology offers a more energy-efficient approach compared to conventional heating methods.
| Methodology | Key Advantages for Sustainable Synthesis | Potential Application for this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzymatic resolution of racemic precursors to afford enantiomerically pure product. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced solvent use. | Continuous production with integrated purification steps. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency. | Rapid synthesis of the piperidine ring from acyclic precursors. |
Efficient Functionalization Techniques:
The functionalization of the piperidine core is crucial for modulating the pharmacological properties of the final drug candidate. Emerging techniques focus on the direct and selective modification of C-H bonds, which are ubiquitous in the molecule.
Photoredox Catalysis: This technique utilizes visible light to initiate radical-mediated transformations, enabling the functionalization of C-H bonds under mild conditions. mdpi.com For N-Boc protected piperidines, photoredox catalysis can facilitate the introduction of various substituents at positions that are otherwise difficult to access. mdpi.com
Chemo-enzymatic Synthesis: This approach combines the selectivity of biocatalysis with the broad scope of chemical synthesis. mdpi.com For instance, an enzyme could be used to introduce a hydroxyl group at a specific position on the piperidine ring, which can then be further modified using traditional chemical methods.
Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable in drug discovery. Techniques such as C-H activation allow for the direct introduction of functional groups onto the this compound scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
| Functionalization Technique | Key Advantages for Efficiency | Potential Application for this compound |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel transformations. | Direct arylation or alkylation of the piperidine ring. mdpi.com |
| Chemo-enzymatic Synthesis | High selectivity and stereocontrol from the enzymatic step, broad scope from chemical steps. | Stereoselective hydroxylation followed by chemical diversification. |
| Late-Stage Functionalization | Rapid diversification of complex molecules, streamlined SAR studies. | Direct introduction of aryl or alkyl groups at various positions on the piperidine core. |
Challenges and Future Opportunities in the Development of Piperidine-Core Therapeutics
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the development of therapeutics based on this core, including those derived from this compound, is not without its challenges. Overcoming these hurdles will unlock new opportunities for this versatile molecular framework.
Key Challenges:
Stereoselectivity: The three-dimensional nature of the piperidine ring often leads to the formation of multiple stereoisomers during synthesis. Controlling the stereochemistry is a critical challenge, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles. The development of highly stereoselective synthetic methods is therefore a primary focus of current research.
Scalability and Cost of Goods: While many innovative synthetic methods are developed at the laboratory scale, their translation to large-scale manufacturing can be challenging. The cost and availability of starting materials, reagents, and catalysts are significant factors that can impact the commercial viability of a drug candidate.
Predicting Pharmacokinetic Properties: The physicochemical properties of piperidine-containing compounds can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Predicting these properties accurately during the drug design phase remains a challenge, often requiring extensive experimental validation.
Future Opportunities:
Despite the challenges, the future for piperidine-core therapeutics, including those derived from this compound, is bright with numerous opportunities.
Access to Novel Chemical Space: The development of new synthetic methodologies is enabling chemists to explore previously inaccessible areas of chemical space. This allows for the creation of novel piperidine derivatives with unique substitution patterns and three-dimensional arrangements, potentially leading to the discovery of drugs with novel mechanisms of action.
Targeting Complex Diseases: The structural rigidity and conformational pre-organization of the piperidine ring make it an ideal scaffold for targeting challenging protein-protein interactions and other complex biological targets that have been difficult to address with traditional small molecules.
Personalized Medicine: As our understanding of the genetic basis of disease grows, so does the potential for developing personalized medicines. The modular nature of piperidine synthesis allows for the fine-tuning of molecular properties to optimize efficacy and minimize side effects in specific patient populations.
| Area | Challenges | Future Opportunities |
| Synthesis | Achieving high stereoselectivity; Scalability and cost of production. | Development of novel catalytic systems; Implementation of continuous manufacturing. |
| Drug Design | Predicting ADME properties; Overcoming off-target effects. | Accessing novel chemical space; Targeting complex biological pathways. |
| Therapeutics | Development of drug resistance; Addressing unmet medical needs. | Creation of drugs with novel mechanisms of action; Development of personalized medicines. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-Boc-4-methylpiperidine-4-carboxylic acid, and how can intermediates be characterized?
- Methodology : The synthesis typically involves Boc protection of 4-methylpiperidine-4-carboxylic acid. Key steps include:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) at 0–5°C to avoid side reactions .
-
Purification : Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) .
-
Characterization : Confirm structure via ¹H/¹³C NMR (δ ~1.4 ppm for Boc tert-butyl group) and LC-MS (MW = 243.30 g/mol) .
Key Physical Properties Molecular Formula Molecular Weight CAS Number Purity (HPLC)
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
- Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time ~8.2 min (UV detection at 210 nm) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to remove unreacted starting materials .
Q. What are the storage conditions to prevent degradation of this compound?
- Methodology : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to minimize hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during functionalization of the piperidine ring?
- Methodology :
-
Low-Temperature Reactions : Perform alkylation/acylation at –20°C to suppress racemization .
-
Chiral HPLC : Monitor enantiomeric excess using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
Racemization Risk Factors Mitigation Strategies High pH (>9) Use buffered conditions (pH 7–8) Elevated Temperature Conduct reactions below 25°C
Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Testing : Use shake-flask method (e.g., logP = 0.28 in octanol/water) .
- Co-solvent Systems : Employ DMSO/water mixtures (e.g., 10% DMSO) for biological assays .
Q. How is this compound utilized in peptide mimetic drug discovery?
- Methodology :
-
Scaffold Design : The carboxylic acid group enables coupling with amines (e.g., EDC/HOBt) to create prodrugs targeting enzymes like proteases .
-
In Vivo Stability : Assess Boc deprotection kinetics in plasma (half-life >6 hrs at pH 7.4) .
Biological Activity Experimental Findings IC₅₀ for MMP-2 Inhibition 12.3 μM (SD ± 1.2) Cytotoxicity (HeLa Cells) >100 μM (no toxicity)
Q. What computational methods predict reactivity of the Boc-protected amine under catalytic conditions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states during hydrogenolysis .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
Data Contradictions and Resolutions
- Purity Discrepancies : Commercial batches (95–97% purity) may contain traces of 4-methylpiperidine. Confirm via ¹H NMR (absence of δ 2.8 ppm piperidine protons) .
- Melting Point Variability : Reported values (217–219°C for analogs) depend on crystallization solvents. Use differential scanning calorimetry (DSC) for precise measurement .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
